molecular formula C10H16N6 B13992423 N-Pentyl-5H-purine-6,8-diamine CAS No. 5436-35-1

N-Pentyl-5H-purine-6,8-diamine

Cat. No.: B13992423
CAS No.: 5436-35-1
M. Wt: 220.27 g/mol
InChI Key: MLOIHABPMNIKSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Pentyl-5H-purine-6,8-diamine is a chemical compound with the molecular formula C10H17BrN6 It is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Pentyl-5H-purine-6,8-diamine typically involves the reaction of 6-chloropurine with pentylamine under specific conditions. The reaction is carried out in a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) with a base like sodium hydride to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: N-Pentyl-5H-purine-6,8-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles like alkyl halides, aryl halides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-pentyl-5H-purine-6,8-dione, while substitution reactions can produce a variety of N-alkyl or N-aryl purine derivatives .

Scientific Research Applications

N-Pentyl-5H-purine-6,8-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Pentyl-5H-purine-6,8-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. These interactions are crucial for its potential therapeutic effects, including anticancer activity .

Comparison with Similar Compounds

    6-Chloropurine: A precursor in the synthesis of N-Pentyl-5H-purine-6,8-diamine.

    2,6-Diaminopurine: Another purine derivative with similar structural features.

    8-Aza-7-deaza-7-bromopurine-2,6-diamine: A compound with comparable biological activities

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its pentyl group enhances its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets. This makes it a valuable compound for further research and development in various scientific fields .

Properties

CAS No.

5436-35-1

Molecular Formula

C10H16N6

Molecular Weight

220.27 g/mol

IUPAC Name

6-pentylimino-5,9-dihydropurin-8-amine

InChI

InChI=1S/C10H16N6/c1-2-3-4-5-12-8-7-9(14-6-13-8)16-10(11)15-7/h6-7H,2-5H2,1H3,(H3,11,12,13,14,15,16)

InChI Key

MLOIHABPMNIKSK-UHFFFAOYSA-N

Canonical SMILES

CCCCCN=C1C2C(=NC=N1)NC(=N2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.